methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 609794-71-0) is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Its structure includes a 2-bromophenyl substituent at position 6, a methyl group at position 8, and a methyl ester at position 7 (Figure 1). This compound belongs to a class of dihydropyrimidinones, which are known for their diverse pharmacological activities, including antimalarial and calcium channel modulation properties .
Properties
IUPAC Name |
methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-9-13(15(21)22-2)14(10-5-3-4-6-11(10)17)19-12(20)7-8-23-16(19)18-9/h3-6,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRSVQFRGRIJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609794-71-0 | |
| Record name | METHYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that belongs to the pyrimido-thiazine class. Its unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis methods, biological activities, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS with a molecular weight of approximately 396.25 g/mol. The compound features a pyrimidine ring fused with a thiazine moiety and is characterized by a bromophenyl substituent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining appropriate thioketones and amines to form the thiazine core.
- Cyclization : Utilizing various reagents to facilitate the formation of the pyrimidine ring.
- Functionalization : Introducing substituents like bromophenyl and methyl groups through electrophilic aromatic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of pyrimidothiazines exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Anticancer Properties
This compound has also demonstrated promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) while exhibiting minimal toxicity to normal cells . The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, which can lead to reduced inflammation and potential anticancer effects. It binds to active sites of target enzymes, blocking their activity and influencing cellular pathways associated with disease progression .
Case Studies and Research Findings
Comparison with Similar Compounds
Positional Isomers
- Ethyl 6-(4-Bromophenyl)-8-Methyl-4-Oxo Analogue (CAS: 301358-79-2) This analogue substitutes the 2-bromophenyl group with a 4-bromophenyl moiety.
- Methyl 6-(4-Chlorophenyl)-8-Methyl-4-Oxo Analogue (CID 3095873)
Replacing bromine with chlorine at the 4-position decreases molecular weight (409.3 vs. 421.3 g/mol) and polarizability, which may reduce hydrophobic interactions in target binding .
Ester Group Variations
- Allyl Ester Derivative (CID 3330913) Substituting the methyl ester with an allyl group (C18H17BrN2O3S) increases lipophilicity (cLogP: ~3.5 vs.
- 2-Methoxyethyl Ester Derivative (CAS: 609794-76-5)
The 2-methoxyethyl group introduces hydrogen-bonding capacity, improving aqueous solubility while maintaining moderate logP values (~2.5) .
Core Heterocycle Modifications
Physicochemical and Pharmacological Properties
| Property | Target Compound | 4-Bromophenyl Analogue | Allyl Ester Derivative | 2-Methoxyethyl Ester |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 421.3 | 409.3 | 421.3 | 450.5 |
| logP (Predicted) | 3.1 | 3.0 | 3.5 | 2.5 |
| Aqueous Solubility | Low | Moderate | Low | Moderate |
| Key Substituent Effects | Ortho-Br (steric) | Para-Br (electronic) | Allyl (lipophilic) | Methoxyethyl (polar) |
Q & A
Q. What synthetic methodologies are reported for methyl 6-(2-bromophenyl)-8-methyl-4-oxo-pyrimido-thiazine-7-carboxylate, and how can reaction parameters be optimized to improve yield?
The compound is synthesized via multi-step reactions, often involving cyclization of nitroarenes or reductive coupling using palladium catalysts. Key steps include:
- Cyclization : Use formic acid derivatives as CO surrogates in Pd-catalyzed reductive cyclization to form the pyrimido-thiazine core. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reaction time (12–24 hours) to enhance yield .
- Solvent selection : Ethanol or DMF at reflux (80–100°C) improves solubility of intermediates. Piperidine may be added as a base to facilitate deprotonation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields >90% purity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : Prioritize - and -NMR in DMSO-d₆ to assign protons (e.g., the 2-bromophenyl aromatic signals at δ 7.3–7.8 ppm) and carbonyl groups (C4=O at ~170 ppm). Compare shifts with analogs like methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidine)-thiazolo-pyrimidine-6-carboxylate .
- X-ray crystallography : Resolve the dihydropyrimidinone ring conformation and bromophenyl orientation. Space group P2₁/c with Z = 4 is common for similar derivatives .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 449.05) with <3 ppm error .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic systems or stability under acidic conditions?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess charge distribution on the bromophenyl ring and carbonyl groups. Fukui indices identify nucleophilic sites (e.g., C6-methyl) prone to oxidation .
- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. Align with pharmacophores of pyrimido-thiazine analogs showing anti-inflammatory activity .
Q. What experimental strategies resolve contradictions in spectral data between synthetic batches?
- Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation of the bromophenyl group) causing split signals .
- Isotopic labeling : Synthesize -labeled analogs to confirm ambiguous carbonyl or methyl resonances .
- Cross-validation : Compare IR stretches (e.g., C=O at 1640–1680 cm⁻¹) with crystallographic bond lengths to detect tautomerism .
Q. What mechanistic insights explain the role of palladium catalysts in forming the pyrimido-thiazine core?
Pd-catalyzed reductive cyclization proceeds via:
- Oxidative addition : Pd(0) inserts into C–Br bonds of intermediates.
- CO insertion : Formic acid derivatives generate CO in situ, facilitating cyclocarbonylation.
- Reductive elimination : Forms the C–N bond of the thiazine ring. Catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂) affects regioselectivity and byproduct formation .
Q. How can bioactivity studies be designed to evaluate this compound’s potential as a kinase inhibitor?
- In vitro assays : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values <10 µM suggest therapeutic potential .
- SAR analysis : Compare with ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, noting enhanced activity with bromophenyl substituents .
Methodological Tables
Q. Table 1. Key Spectral Markers for Structural Confirmation
| Technique | Critical Peaks/Parameters | Reference Compound Data |
|---|---|---|
| -NMR | δ 2.3–2.5 ppm (C8-CH₃), δ 4.2–4.5 ppm (C6-H) | |
| -NMR | δ 170 ppm (C4=O), δ 120–130 ppm (C-Br) | |
| IR | 1640–1680 cm⁻¹ (C=O), 680 cm⁻¹ (C-Br) |
Q. Table 2. Optimization of Pd-Catalyzed Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd(OAc)₂ | >75% yield |
| Temperature | 80–100°C | Minimizes side products |
| Reaction Time | 12–24 hours | Ensures complete cyclization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
